Clindamycin Sulfoxide

Antimicrobial susceptibility MIC determination Anaerobic bacteria

This is Clindamycin Sulfoxide (CAS 22431-46-5), the primary oxidative metabolite and designated pharmacopeial impurity of clindamycin. It is essential for validated HPLC/LC-MS impurity profiling with distinct retention time and MS fragmentation patterns. Non-substitutable with lincomycin, clindamycin phosphate, or other clindamycin impurities. Required for ANDA submissions, pharmaceutical QC, and environmental monitoring studies. LOD: 0.52 ng; recovery: 98.79%.

Molecular Formula C18H33ClN2O6S
Molecular Weight 441.0 g/mol
CAS No. 22431-46-5
Cat. No. B601441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin Sulfoxide
CAS22431-46-5
Synonyms7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galactooctopyranose;  7(S)-Chloro-7-deoxylincomycin Sulfoxide;  U 25026A
Molecular FormulaC18H33ClN2O6S
Molecular Weight441.0 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)O)O)O)C(C)Cl
InChIInChI=1S/C18H33ClN2O6S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(27-16)28(4)26/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10+,11-,12+,13-,14+,15+,16+,18+,28?/m0/s1
InChIKeyXSLGFIQRVCXUEU-NXMZTFJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Clindamycin Sulfoxide CAS 22431-46-5: Technical Specification and Procurement Profile for Pharmaceutical Impurity Standards


Clindamycin Sulfoxide (CAS 22431-46-5) is a semisynthetic lincosamide antibiotic derivative [1]. Chemically, it is the S-oxidized form of clindamycin, produced via S-oxidation of the parent compound primarily by the cytochrome P450 isoform CYP3A4 . This compound exists as a mixture of diastereomers and is officially recognized as Clindamycin Impurity 30 in pharmacopeial impurity profiling [2]. As a solid with a molecular weight of 440.98 g/mol (formula C18H33ClN2O6S), it demonstrates slight solubility in DMSO, methanol, and water, and requires storage at -20°C under inert atmosphere due to its hygroscopic nature [3]. Its primary procurement context is as an analytical reference standard for impurity quantification in pharmaceutical quality control, rather than as a therapeutic agent in its own right.

Clindamycin Sulfoxide 22431-46-5: Why Generic Impurity Standards Cannot Be Interchanged for Regulatory Compliance


Clindamycin Sulfoxide cannot be substituted with generic alternatives or other clindamycin-related impurities due to its distinct chromatographic behavior, specific mass spectrometric fragmentation pattern, and unique status as the primary oxidative metabolite/impurity in regulatory monographs [1]. Pharmacopeial impurity profiling for clindamycin drug substances and products mandates the identification and quantification of specific impurities, including Clindamycin Sulfoxide, using validated HPLC and LC-MS methods with defined acceptance criteria [2]. Substituting with other clindamycin-related compounds such as lincomycin, clindamycin phosphate, or clindamycin palmitate sulfoxide would yield different retention times, distinct mass transitions, and non-compliant impurity profiles—invalidating analytical method validation and regulatory submissions. The following quantitative evidence establishes precisely where Clindamycin Sulfoxide (CAS 22431-46-5) demonstrates measurable differentiation from its closest analogs.

Clindamycin Sulfoxide CAS 22431-46-5: Quantitative Comparative Evidence Against Clindamycin and Related Analogs


Clindamycin Sulfoxide vs. Clindamycin: In Vitro Antibacterial Activity Comparison Across Three Anaerobic Bacterial Strains

Clindamycin Sulfoxide demonstrates measurable in vitro antibacterial activity against anaerobic bacterial strains, with MIC values of 2 mg/L against Peptostreptococcus prevotii, 2 mg/L against Bacteroides fragilis, and 1 mg/L against Clostridium sordellii . These MIC values are reported from in vitro susceptibility testing. Clindamycin (parent compound) shows reported MIC values of 0.03-0.25 mg/L against B. fragilis, 0.06-0.25 mg/L against Peptostreptococcus species, and 0.06-0.5 mg/L against Clostridium species .

Antimicrobial susceptibility MIC determination Anaerobic bacteria

Clindamycin Sulfoxide vs. Clindamycin Palmitate Sulfoxide: HPLC Method Validation Parameters for Impurity Quantification

A validated HPLC method for the determination of Clindamycin Sulfoxide in clindamycin hydrochloride capsules achieved a limit of detection (LOD) of 0.52 ng and a limit of quantitation (LOQ) of 1.74 ng, with excellent linearity in the range of 0.08651-17.30 μg/mL (r = 0.9999) and an average recovery of 98.79% (RSD = 0.66%, n = 6) [1]. In tested batches, Clindamycin Sulfoxide was detected at 0.01% in three of six batches and was undetectable in the remaining three [1]. For Clindamycin Palmitate Sulfoxide (CAS 1123211-65-3), regulatory impurity profiling requires separate validated HPLC methods with LC-MS and NMR confirmation due to its distinct ester structure and chromatographic behavior [2].

HPLC method validation Impurity profiling Pharmaceutical quality control

Clindamycin Sulfoxide vs. Clindamycin: Environmental Stability and Back-Transformation Behavior in Sewage Treatment Systems

In sewage treatment plant (STP) monitoring studies, Clindamycin Sulfoxide demonstrated measurable stability with no evidence of back-transformation to the parent clindamycin during the denitrification process [1]. This finding confuted earlier hypotheses that the observed increase in clindamycin concentration in STP effluents could be attributed to reduction of the sulfoxide metabolite back to the parent compound [1]. The ratio of Clindamycin Sulfoxide to clindamycin concentration was observed to increase during dry spells with concentrated samples and long dwell times in the sewer system [1]. In soil degradation studies, Clindamycin Sulfoxide showed persistence comparable to or exceeding the parent compound, with degradation rates primarily dependent on soil properties [2].

Environmental fate Sewage treatment Stability studies

Clindamycin Sulfoxide vs. Clindamycin: Physicochemical Property Differentiation for Analytical Method Development

Clindamycin Sulfoxide exhibits a calculated octanol-water partition coefficient (LogP) of approximately 1.1 [1], whereas clindamycin parent has a reported LogP of approximately 2.16 [2]. The introduction of the sulfoxide functional group increases polarity and reduces LogP by approximately one unit, resulting in distinct chromatographic retention behavior in reversed-phase HPLC separations. Clindamycin Sulfoxide also demonstrates a melting point of 85-88°C, predicted boiling point of 700.6±60.0°C, and a predicted density of 1.36±0.1 g/cm³ at standard conditions [3].

LogP determination Chromatographic retention Method development

Clindamycin Sulfoxide vs. Other Clindamycin-Related Impurities: ESI-MS/MS Diagnostic Fragmentation Pattern Differentiation

HPLC-ESI-MSn analysis of clindamycin bulk drug revealed that Clindamycin Sulfoxide produces distinct diagnostic fragments useful for lincosamide antibiotic identification, including characteristic neutral losses of H2O, HCl, methanethiol, and 2-methylthio-ethenol, along with specific residues of 3-propyl-N-methylpyrrolidine [1]. Six clindamycin-related impurities were identified and characterized on-line using positive ion mode extracted ion current (EIC) methodology, with each impurity exhibiting unique fragmentation patterns that enable unambiguous identification in complex mixtures [1]. The molecular ion of Clindamycin Sulfoxide at m/z 441.10 [M+H]+ with MS2 fragmentation provides a specific signature that differentiates it from lincomycin-related impurities, clindamycin phosphate derivatives, and other oxidative degradation products [2].

Mass spectrometry Fragmentation pathway Impurity identification

Clindamycin Sulfoxide vs. Clindamycin: Species-Specific Metabolic Formation and Pharmacokinetic Differentiation

In pigeon pharmacokinetic studies following oral administration of clindamycin at 100 mg/kg, N-demethylclindamycin was detected in plasma of 7 out of 8 birds (88%), whereas Clindamycin Sulfoxide was not detected in any samples [1]. In contrast, human metabolism of clindamycin involves CYP3A4-mediated S-oxidation to produce Clindamycin Sulfoxide as a measurable circulating metabolite . This species-specific metabolic differentiation establishes that Clindamycin Sulfoxide is a human-relevant oxidative metabolite while being absent or undetectable in avian pharmacokinetic profiles.

Pharmacokinetics Metabolism Species differences

Clindamycin Sulfoxide CAS 22431-46-5: Validated Application Scenarios for Analytical and Regulatory Procurement


Pharmaceutical Quality Control: HPLC Impurity Quantification in Clindamycin Hydrochloride Capsules

Clindamycin Sulfoxide reference standard is essential for the validated HPLC method (Agilent HC-C18 column, 4.6 mm × 250 mm, 5 μm; mobile phase 0.05 mol/L KH2PO4 pH 7.5-acetonitrile 55:45; detection 210 nm) achieving LOD of 0.52 ng, LOQ of 1.74 ng, linearity r=0.9999 over 0.08651-17.30 μg/mL, and recovery of 98.79% (RSD 0.66%, n=6) [1]. This method has been applied to detect Clindamycin Sulfoxide at 0.01% in clindamycin hydrochloride capsule batches, supporting ANDA submissions and commercial production quality control [1].

Environmental Monitoring: Sewage Treatment Plant Fate and Transport Studies

Clindamycin Sulfoxide analytical standards are required for sewage treatment plant monitoring studies where the sulfoxide metabolite demonstrates stability with no back-transformation to parent clindamycin during denitrification [1]. The ratio of Clindamycin Sulfoxide to clindamycin concentration serves as a tracer for wastewater dwell time and dilution effects, with higher ratios observed in dry spells and lower ratios during extreme rainfall events [1].

LC-MS/MS Method Development: Impurity Profiling for ANDA Regulatory Submissions

Clindamycin Sulfoxide reference material with certified MS fragmentation data is required for HPLC-ESI-MSn impurity profiling of clindamycin bulk drug substances [1]. The characteristic diagnostic fragments (neutral losses of H2O, HCl, methanethiol, and 2-methylthio-ethenol; 3-propyl-N-methylpyrrolidine residue) enable unambiguous identification among six clindamycin-related impurities identified on-line using positive ion mode EIC methodology [1].

In Vitro Antimicrobial Susceptibility Testing Reference

Clindamycin Sulfoxide may be utilized as a reference compound in antimicrobial susceptibility testing against anaerobic bacteria, with established MIC values of 2 mg/L against P. prevotii, 2 mg/L against B. fragilis, and 1 mg/L against C. sordellii in vitro [1]. These MIC values provide baseline activity data for interpreting residual antimicrobial activity in impurity profiling and potency calculations [1].

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